molecular formula C15H17ClN2O3S B4670281 N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2,4-dimethoxyphenyl)urea

N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2,4-dimethoxyphenyl)urea

Cat. No.: B4670281
M. Wt: 340.8 g/mol
InChI Key: CCNDRHUOVUIHPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2,4-dimethoxyphenyl)urea, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. AG490 is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is a critical signaling pathway involved in many cellular processes, including immune response, inflammation, and cell proliferation.

Mechanism of Action

N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2,4-dimethoxyphenyl)urea exerts its inhibitory effect on the JAK/STAT pathway by binding to the ATP-binding site of JAK2 and preventing its phosphorylation. This, in turn, prevents the activation of downstream STAT3 and subsequent gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit cell proliferation, induce apoptosis, and reduce inflammation. In vivo studies have shown that this compound can reduce tumor growth and inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2,4-dimethoxyphenyl)urea in lab experiments is its specificity for the JAK/STAT pathway. This compound has been shown to have minimal off-target effects, making it a valuable tool for studying the JAK/STAT pathway. However, one limitation of using this compound is its relatively low potency compared to other JAK/STAT inhibitors. This may require higher concentrations of this compound to achieve the desired effect, which could potentially lead to off-target effects.

Future Directions

There are several future directions for the use of N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2,4-dimethoxyphenyl)urea in scientific research. One potential application is in the development of new cancer therapies. The JAK/STAT pathway is often dysregulated in cancer cells, and this compound has been shown to have anti-tumor effects in preclinical studies. Another potential application is in the treatment of autoimmune diseases, which are often characterized by overactivation of the JAK/STAT pathway. Finally, this compound could be used in combination with other JAK/STAT inhibitors to achieve a synergistic effect and improve therapeutic outcomes.

Scientific Research Applications

N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2,4-dimethoxyphenyl)urea has been extensively used in scientific research to study the JAK/STAT pathway and its role in various cellular processes. This compound has been shown to inhibit the phosphorylation of JAK2 and STAT3, which are key components of the JAK/STAT pathway. This inhibition leads to the downregulation of downstream genes involved in cell proliferation, inflammation, and immune response.

Properties

IUPAC Name

1-[1-(5-chlorothiophen-2-yl)ethyl]-3-(2,4-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3S/c1-9(13-6-7-14(16)22-13)17-15(19)18-11-5-4-10(20-2)8-12(11)21-3/h4-9H,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNDRHUOVUIHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)Cl)NC(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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